molecular formula C15H13N3O3 B2470719 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1105217-51-3

2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2470719
CAS RN: 1105217-51-3
M. Wt: 283.287
InChI Key: CXVUEAFJCVMLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, also known as FIPI, is a small molecule inhibitor that targets the phospholipase D (PLD) enzyme. PLD is involved in the regulation of numerous cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. As such, FIPI has been the subject of extensive scientific research, with a focus on its synthesis, mechanism of action, and potential applications in various fields.

Mechanism of Action

2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide inhibits PLD by binding to the enzyme's catalytic domain and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This leads to a reduction in the levels of phosphatidic acid, which is a key signaling molecule involved in various cellular processes. The inhibition of PLD by this compound has been shown to have downstream effects on signaling pathways such as the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of PLD by this compound has been shown to have a range of biochemical and physiological effects. These include changes in membrane trafficking, cell signaling, and cytoskeletal organization. This compound has also been shown to have anti-inflammatory effects, and to reduce the proliferation and migration of cancer cells. In addition, this compound has been shown to have neuroprotective effects in models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for PLD, and has been extensively validated in vitro and in vivo. However, there are also limitations to its use. This compound has been shown to have off-target effects on other enzymes, and its effects on PLD isoforms other than PLD1 and PLD2 are not well understood. In addition, the effects of this compound may vary depending on the cell type and experimental conditions used.

Future Directions

There are many potential future directions for research on 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide. These include further studies on the mechanism of action of this compound and its effects on PLD isoforms other than PLD1 and PLD2. In addition, this compound could be used in combination with other drugs to investigate potential synergistic effects. This compound could also be used in animal models to investigate its potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Finally, the development of new small molecule inhibitors targeting PLD could be based on the structure and activity of this compound.

Synthesis Methods

The synthesis of 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide involves a multi-step process that begins with the reaction of furfurylamine and ethyl acrylate to form 5-(furan-2-yl)isoxazole. This intermediate compound is then reacted with N-(pyridin-2-ylmethyl)acetamide in the presence of a catalyst to yield this compound. The synthesis of this compound has been optimized and refined over the years, resulting in high yields and purity.

Scientific Research Applications

2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has been widely used in scientific research to study the role of PLD in various cellular processes. It has been shown to inhibit PLD activity in vitro and in vivo, leading to changes in membrane trafficking, cell signaling, and cytoskeletal organization. This compound has also been used to investigate the role of PLD in diseases such as cancer, Alzheimer's disease, and cardiovascular disease.

properties

IUPAC Name

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15(17-10-11-4-1-2-6-16-11)9-12-8-14(21-18-12)13-5-3-7-20-13/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVUEAFJCVMLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.